N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
Overview
Description
Compounds with a structure similar to “N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide” belong to the pyridine class1. They are primarily used as research tools in the drug development process, particularly in the design and synthesis of novel drug candidates1.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 5-bromopyridine-2-carboxylic acid with hydroxylamine hydrochloride and sodium methoxide in dimethyl sulfoxide1. The resulting product is then purified by recrystallization to obtain the pure compound1.
Molecular Structure Analysis
The molecular structure of similar compounds comprises a pyridine ring attached to a hydroxymethyl group and a formamidine group via a double bond1.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide”. However, similar compounds are often involved in various chemical reactions due to the presence of the pyridine ring and the bromine atom, which can participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
Similar compounds are often pale yellow to white crystalline solids with a melting point of around 187-189°C1. They are soluble in organic solvents like methanol, dichloromethane, and dimethyl sulfoxide1.Scientific Research Applications
Electrochemical Processes and Catalysis
- The compound's derivatives are utilized in electrochemical processes. For instance, 2,2'-Bipyridine and dimethyl-2,2'-bipyridines, synthesized from 2-bromopyridine and 2-bromomethylpyridines, use electrochemical methods catalyzed by nickel complexes. This method, involving N,N-dimethylformamide, offers simplicity and efficiency in various applications (França et al., 2002).
Molecular and Pharmaceutical Chemistry
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide derivatives are significant in medicinal chemistry. One example is the development of N-heterocyclic carbene gold(I) complexes, which show potential as antiproliferative, anticancer, and antibacterial agents. Understanding their behavior in aqueous media is crucial for further development (Goetzfried et al., 2020).
Additionally, compounds containing N,N-dimethylformimidamide show promising results as 5-HT₆ receptor antagonists. Their potential in neurological research and treatment is notable, especially for compounds demonstrating significant inhibitory properties (Yoo et al., 2012).
Synthesis and Characterization of Novel Compounds
The compound is used in synthesizing and characterizing new chemical entities. For example, new zinc phthalocyanine derivatives, containing this compound, have been synthesized and characterized for potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
It also plays a role in the synthesis of pyridine-containing derivatives of alkaloids, highlighting its versatility in the creation of diverse chemical structures (Kulakov, 2010).
Green Chemistry and Environmental Applications
- Research includes its use in green chemistry, such as the synthesis of chemiluminescent N-sulfopropyl acridinium esters in ionic liquids. This method avoids the use of carcinogenic substances, showcasing the compound's role in developing environmentally friendly chemical processes (Natrajan & Wen, 2013).
Safety And Hazards
The safety and hazards of similar compounds are not well-documented. However, they are often labeled with a signal word “Warning” and hazard statements such as H302-H315-H317-H319-H3352.
Future Directions
The future directions for similar compounds often involve further research into their pharmacological properties and potential applications in drug development1.
Please note that this information is based on similar compounds and may not be directly applicable to “N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide”. For accurate information, specific studies on “N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide” would be required.
properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-12(2)6-11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPIAUFTPZZJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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